molecular formula C15H11FO2 B3062164 4'-(Fluoro)flavanone CAS No. 1840-02-4

4'-(Fluoro)flavanone

Cat. No.: B3062164
CAS No.: 1840-02-4
M. Wt: 242.24 g/mol
InChI Key: RFDPVHCUOLBALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(Fluoro)flavanone (CAS 42846-54-8) is a synthetic flavanone derivative of significant interest in medicinal chemistry research, particularly for its enhanced biological profile attributed to the strategic introduction of a fluorine atom on its B-ring . This modification is known to increase the compound's lipophilicity and metabolic stability, often leading to improved bioavailability and potency compared to its non-fluorinated counterparts . A prominent area of investigation for this compound is in developing new antimicrobial agents. Research has demonstrated that a 1,2,4-triazole derivative of 4'-fluoroflavanone exhibits potent, broad-spectrum antifungal activity, showing 4 to 16 times greater potency than the reference drug fluconazole against strains of Candida albicans and Saccharomyces cerevisiae . Its mechanism of action is associated with the inhibition of the fungal enzyme lanosterol 14α-demethylase, a established target for azole antifungals, and the compound has been identified as a promising lead structure with favorable drug-like properties for future development . Beyond its antimicrobial applications, this compound serves as a key scaffold for exploring fluorinated flavonoids, a class of compounds with prospective anti-inflammatory, antidiabetic, and anticancer activities . As a research chemical, it is vital for studying structure-activity relationships (SAR) and for the synthesis of more complex molecular entities. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1840-02-4

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

2-(4-fluorophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15H,9H2

InChI Key

RFDPVHCUOLBALB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F

Origin of Product

United States

Research Landscape and Significance of 4 Fluoro Flavanone in Scientific Inquiry

Contextualization within Flavanone (B1672756) and Flavonoid Research

Flavonoids represent a large and diverse class of polyphenolic secondary metabolites found in plants. nih.gov Structurally, they share a common C6-C3-C6 backbone, which consists of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring. nih.govmdpi.com This fundamental structure allows for numerous variations, leading to the classification of flavonoids into several subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins, based on the oxidation state and substitution pattern of the C ring. nih.govnih.gov

Flavanones are a significant subclass of flavonoids characterized by a saturated C-ring with a ketone group at the C-4 position and a chiral center at C-2. nih.govmdpi.com They are commonly found in citrus fruits and are responsible for some of their characteristic bitter tastes. nih.gov Prominent examples of naturally occurring flavanones include naringenin (B18129) and hesperidin (B1673128). nih.govmdpi.com These compounds and their derivatives have attracted considerable scientific interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties. nih.govnih.govmdpi.com

Within this broad research area, synthetic modifications of the basic flavanone structure are a key strategy for developing new therapeutic agents with enhanced or novel properties. nih.gov 4'-(Fluoro)flavanone is a synthetic derivative of flavanone, where a fluorine atom is introduced at the 4'-position of the B-ring. This specific modification places it within the growing field of fluorinated flavonoids, which are studied to improve the pharmacological profile of the parent compounds. mdpi.com

Rationale for Fluorine Introduction in Flavanone Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their physicochemical and biological properties. In the context of the flavanone scaffold, the substitution with a fluorine atom, particularly at the 4'-position, is driven by several key objectives.

One of the primary reasons for fluorination is to improve the metabolic stability of the compound. mdpi.com The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can lead to a longer biological half-life and increased bioavailability of the compound.

Furthermore, the introduction of fluorine can significantly modulate the electronic properties of the molecule. Fluorine is the most electronegative element, and its presence can alter the acidity, basicity, and dipole moment of the flavanone, which can, in turn, influence how the molecule interacts with biological targets such as enzymes and receptors. researchgate.net

Increased lipophilicity, or fat-solubility, is another important consequence of fluorination. mdpi.comresearchgate.net Enhanced lipophilicity can improve the ability of a compound to cross cell membranes, which is crucial for reaching intracellular targets. This has been a key factor in the development of fluorinated flavonoids with enhanced anticancer and antimicrobial activities. mdpi.comresearchgate.net For instance, research has shown that fluorinated derivatives of flavonoids and chalcones exhibit potent antibacterial, antiviral, and anticancer properties, which are attributed in part to this increased lipophilicity. mdpi.com

The strategic placement of fluorine can lead to specific and potent biological activities. Studies on fluorinated chrysin (B1683763) derivatives, a type of flavone (B191248), have shown that the position of the fluorine atom can significantly impact its anticancer activity. researchgate.net Similarly, derivatives of 4'-fluoroflavanone have been investigated for their potent antifungal effects.

Antifungal Activity of a 4'-Fluoroflavanone Derivative
CompoundTarget OrganismActivity Compared to FluconazoleReference
4'-fluoroflavanone derivative 4cCandida albicans4-16 times more potent nih.govijcrt.org
4'-fluoroflavanone derivative 4cSaccharomyces cerevisiae4-16 times more potent nih.govijcrt.org

Current Gaps and Future Directions in this compound Research

Despite the promising rationale for its synthesis, the research specifically focused on this compound is still in its early stages, and several knowledge gaps exist. While its potential as an antifungal agent has been highlighted, a comprehensive understanding of its full spectrum of biological activities is lacking. nih.govijcrt.org

Future research on this compound is expected to follow several key trajectories:

Exploration of Broader Biological Activities : There is a need for systematic screening of this compound and its derivatives against a wider range of biological targets. This includes investigating its potential as an anticancer, anti-inflammatory, antiviral, and neuroprotective agent, which are known activities of other flavonoids. nih.gov

Structural Optimization : Further structural modifications of the this compound scaffold could lead to compounds with improved potency and selectivity. mdpi.com This could involve the introduction of other functional groups at various positions on the flavanone rings to explore structure-activity relationships.

Mechanistic Studies : A significant gap lies in the understanding of the molecular mechanisms through which this compound exerts its biological effects. Future studies should aim to identify its specific cellular targets and signaling pathways. For example, in the context of its antifungal activity, molecular docking studies with enzymes like lanosterol (B1674476) 14α-demethylase have been initiated, but more in-depth validation is required. nih.govacs.org

Pharmacokinetic Profiling : Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential to evaluate its drug-likeness and potential for further development. The impact of fluorination on metabolic stability needs to be experimentally quantified.

Development of Novel Synthetic Routes : While methods for the synthesis of fluorinated flavonoids exist, the development of more efficient, cost-effective, and environmentally friendly synthetic methodologies remains an important goal. mdpi.com

Synthetic Strategies and Methodologies for 4 Fluoro Flavanone and Its Analogs

Established Synthetic Routes for Flavanones

Several classical and widely adopted methods form the foundation for flavanone (B1672756) synthesis. These routes often involve the cyclization of chalcone (B49325) precursors or related intermediates.

Modified Baker-Venkataraman Reaction Approaches

The Baker-Venkataraman rearrangement is a well-established methodology primarily utilized for the synthesis of flavones, but it also serves to produce key intermediates for flavanone structures nih.govcore.ac.ukajptonline.cominnovareacademics.in. This reaction typically begins with the esterification of a 2-hydroxyacetophenone. The resulting ester undergoes a base-catalyzed intramolecular Claisen condensation, leading to the formation of a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization of this diketone yields the flavone (B191248) skeleton core.ac.ukajptonline.cominnovareacademics.in. While direct synthesis of flavanones via this route is less common, the intermediates generated are crucial for accessing various flavonoid classes nih.gov.

Condensation and Cyclization Reactions Utilizing Fluorinated Precursors

A significant strategy for synthesizing fluorinated flavanones involves the use of starting materials that already contain fluorine atoms at desired positions researchgate.netnih.govmdpi.com. This approach circumvents the challenges associated with late-stage fluorination. Condensation and cyclization reactions are employed to assemble the flavanone framework from these fluorinated building blocks. For instance, fluorinated precursors such as fluorinated aldehydes or ketones can be reacted with appropriate phenolic compounds to construct the carbon skeleton, followed by cyclization to form the flavanone ring system researchgate.netnih.govmdpi.com. A notable example involves the synthesis of fluorinated 2-arylchroman-4-one derivatives through a one-pot, acid-catalyzed process starting from fluorinated precursors researchgate.net.

Oxidative Cyclization of o-Hydroxychalcones

The oxidative cyclization of 2'-hydroxychalcones represents one of the most versatile and frequently applied methods for synthesizing various flavonoid compounds, including flavanones and flavones innovareacademics.inresearchgate.netmdpi.compreprints.orgnih.govchemijournal.com. In this process, 2'-hydroxychalcones, which are readily accessible via Claisen-Schmidt condensation, serve as the key precursors farmaciajournal.comresearchgate.net. The cyclization can proceed under different conditions to yield distinct flavonoid classes. For flavanone formation, cyclization of the 2'-hydroxychalcone (B22705) typically occurs under acidic or basic catalysis farmaciajournal.comresearchgate.net. In contrast, oxidative conditions, often employing iodine in dimethyl sulfoxide (B87167) (DMSO), are commonly used to produce flavones from these same precursors chemijournal.comfarmaciajournal.com. The specific outcome can depend on the reaction conditions and the substituents present on the chalcone mdpi.compreprints.orgnih.gov.

Fluorination Strategies for Flavanone Derivatization

Introducing fluorine atoms into pre-formed flavanone structures or their precursors is another important strategy, particularly for late-stage functionalization researchgate.netnih.govmdpi.com. This approach allows for the modification of existing molecular scaffolds to explore structure-activity relationships. Various fluorinating agents are employed, including electrophilic sources like N-fluorobenzenesulfonimide (NFSI) and Selectfluor mdpi.comresearchgate.netacs.orgresearchgate.net. These reagents enable the direct introduction of fluorine, often via C-H functionalization or by reacting with enolates or other nucleophilic sites within the molecule researchgate.netacs.orgresearchgate.netcuny.edu. For example, fluorine can be introduced alpha to the keto functionality of flavanone derivatives using agents like Selectfluor, followed by oxidation to yield fluorinated flavones cuny.edu.

Novel Synthetic Methodologies for 4'-(Fluoro)flavanone

While general methods for flavanone synthesis and fluorination are well-documented, specific methodologies tailored for compounds like this compound are continually being developed.

Acid-Catalyzed Approaches

Acid catalysis plays a significant role in the cyclization steps of flavanone synthesis. As mentioned in section 2.1.3, the cyclization of 2'-hydroxychalcones to flavanones can be effectively achieved using various acidic reagents, such as sulfuric acid, hydrohalic acids, trifluoroacetic acid, or methanesulfonic acid farmaciajournal.comresearchgate.net. More recently, specific acid-catalyzed one-pot syntheses have been reported for fluorinated chroman-4-one derivatives, utilizing catalysts like p-toluenesulfonic acid researchgate.net. These methods offer advantages in terms of efficiency and operational simplicity. While direct reports detailing the acid-catalyzed synthesis of this compound specifically are limited in the immediate search results, the general principles of acid-catalyzed cyclization of appropriately substituted precursors remain a viable avenue for its preparation.

Mechanistic Investigations of Biological Activities of 4 Fluoro Flavanone

Cellular and Molecular Target Identification

The identification of specific molecular targets is crucial for understanding the pharmacological actions of 4'-(Fluoro)flavanone. Research into the broader flavanone (B1672756) class suggests that these compounds can interact with a variety of enzymes and receptors, as well as modulate complex signaling networks within the cell.

Enzyme Inhibition Studies

Flavonoids are well-documented inhibitors of various enzymes. The flavanone scaffold, characterized by a saturated C2-C3 bond, allows for a non-planar conformation that can fit into the active sites of diverse enzymes. The fluorine substituent at the 4'-position of the B-ring can enhance these interactions.

Kinases: Molecular docking studies have explored the interaction between fluoro-flavone analogues and Aurora Kinase B, a protein crucial for cell division and often overexpressed in cancer. nih.gov These computational analyses predict the binding modes and affinities within the kinase's active site, suggesting that fluorinated flavonoids have the potential to act as kinase inhibitors. nih.gov One study identified that a fluoro-flavone compound could interact with key residues like Ala157 and Tyr156 in the active site of Aurora Kinase B. nih.gov

Cytochrome P450 Enzymes: Flavonoids are known to inhibit cytochrome P450 (P450) enzymes, such as CYP2C9, which are involved in drug metabolism. nih.gov While specific studies on this compound are limited, related flavones have been shown to competitively inhibit CYP2C9-mediated reactions, suggesting a potential for drug-drug interactions. nih.gov

β-secretase (BACE1): BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease. Structure-activity relationship analyses of flavonoids have identified them as potential BACE1 inhibitors. frontiersin.org Studies on flavanones indicate that structural features, such as the presence of sugar moieties, can enhance inhibitory activity. frontiersin.org Molecular docking suggests that the flavanone core can form important hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) of BACE1. frontiersin.org

Other Enzymes: The broader class of flavonoids has been shown to inhibit other enzymes, including dihydroflavonol 4-reductase (DFR), where flavonols like quercetin can act as inhibitors. mdpi.com The introduction of fluorine into compounds can also create potent "transition state analogue" inhibitors for various hydrolases, including serine proteases. nih.govresearchgate.net

Enzyme TargetClass of Compound StudiedKey FindingsPotential Interaction Residues
Aurora Kinase BFluoro flavone (B191248) analoguesPotential inhibition through binding to the active site. nih.govAla157, Tyr156 nih.gov
CYP2C9FlavonesCompetitive inhibition of enzyme activity. nih.govSubstrate binding site. nih.gov
BACE1FlavanonesInhibition of enzyme activity, potentially enhanced by glycosylation. frontiersin.orgAsp32, Asp228 frontiersin.org

Receptor Binding Interactions

Flavonoids can bind to various cellular receptors, including nuclear receptors and G-protein coupled receptors, thereby modulating their activity.

Aryl Hydrocarbon Receptor (AhR): Molecular docking studies have evaluated the interaction of flavonoids with the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor. researchgate.netmdpi.com These studies suggest that certain flavanones can block the formation of the functional AhR:ARNT heterodimer, with interactions occurring at the interface between protein domains rather than the primary ligand-binding site. researchgate.netmdpi.com

Adenosine Receptors: Flavonoids have been found to bind to adenosine receptor subtypes (A1, A2A, and A3) with micromolar affinities. nih.gov Structure-activity analyses indicate that the core flavone structure is sufficient for binding, and substitutions can modulate affinity and selectivity. nih.gov This suggests that flavanones like this compound could be developed as novel adenosine receptor antagonists. nih.gov

Orphan Nuclear Receptor 4A1 (NR4A1): Flavone and its hydroxylated derivatives have been identified as ligands that bind to the ligand-binding domain (LBD) of the orphan nuclear receptor NR4A1 (Nur77). mdpi.com Binding affinities (KD values) are influenced by the number and position of hydroxyl groups, indicating that these compounds can act as selective NR4A1 modulators. mdpi.com

GABA-A Receptors: Benzodiazepines, a class of drugs used to treat anxiety, function by interacting with γ-aminobutyric acid (GABA) receptors. nih.gov Some flavonoids are being investigated for their potential to bind to these receptors, suggesting a possible mechanism for neuroactive effects. nih.govresearchgate.net

Modulation of Signaling Pathways

A primary mechanism through which flavonoids exert their biological effects is the modulation of intracellular signaling cascades. mdpi.comnih.gov These molecules can influence the phosphorylation state of key proteins, altering cellular functions and gene expression. nih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids, including flavones and flavanones, have been shown to suppress the NF-κB signaling pathway, which is a key mechanism for their anti-inflammatory activity. nih.govnih.gov

MAPK Pathways: Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. nih.gov Flavonoids can modulate these pathways. nih.govnih.gov For instance, 3′,4′-dihydroxyflavone has been shown to suppress the MAPK pathway in microglial cells. nih.gov

PI3K/Akt/mTOR Pathway: This pathway is vital for cell survival, proliferation, and growth. nih.gov Various flavonoids have been demonstrated to modulate PI3K/Akt signaling. nih.govconsensus.app This modulation can prevent apoptosis and influence the pathogenesis of numerous diseases. nih.gov Rutin, for example, has been linked to the regulation of the PI3K/Akt/mTOR pathway in cancer cells. nih.gov

STAT Pathways: The Janus kinase/signal transducers and activators of transcription (JNK-STAT) pathway is another target for flavonoids. nih.gov By inhibiting this pathway, flavonoids can interfere with cancer cell migration, proliferation, and angiogenesis. nih.gov

Investigations into Specific Biological Activities

The molecular interactions detailed above translate into specific, observable biological effects. Mechanistic studies at the cellular level have begun to unravel how this compound and related compounds exert anti-inflammatory and antimicrobial effects.

Anti-inflammatory Mechanisms at the Cellular Level

Chronic inflammation is a driving factor in many diseases. nih.gov Flavonoids are recognized for their anti-inflammatory properties, which are executed through several cellular mechanisms. nih.govnih.gov

Inhibition of Pro-inflammatory Mediators: A key anti-inflammatory mechanism of flavonoids is the inhibition of enzymes responsible for producing eicosanoids, such as phospholipase A2, cyclooxygenases (COX), and lipoxygenases. nih.gov This action reduces the levels of pro-inflammatory prostaglandins and leukotrienes. nih.gov

Downregulation of Pro-inflammatory Gene Expression: Certain flavonoids can modulate the expression of pro-inflammatory genes. nih.gov This includes suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.govresearchgate.net

Reduction of Cytokine Production: Flavonoids can decrease the production of pivotal pro-inflammatory cytokines. researchgate.net Studies on various flavones show a reduction in levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) by modulating pathways like NF-κB and MAPK. nih.govresearchgate.net

Anti-inflammatory MechanismMolecular Target/PathwayDownstream Effect
Inhibition of Eicosanoid GenerationCyclooxygenases (COX), Lipoxygenases (LOX) nih.govReduced production of prostaglandins and leukotrienes. nih.gov
Modulation of Gene ExpressionNF-κB, MAPK pathways nih.govresearchgate.netSuppression of iNOS, COX-2, and pro-inflammatory cytokine genes. nih.govnih.gov
Reduction of Cytokine SecretionSignaling cascades controlling cytokine synthesisDecreased levels of TNF-α, IL-6, and IL-1β. nih.gov

Antimicrobial Modalities: Antibacterial and Antifungal Effects in vitro

Flavonoids represent a class of natural products that are increasingly being researched for their anti-infective properties. nih.gov The structure of the flavonoid, including the presence and position of substituents like fluorine, can significantly influence its antimicrobial potency. longdom.org

Antibacterial Effects: Various studies have demonstrated that flavonoids, including flavanones, possess moderate to high antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, synthetic flavanones have shown particular efficacy against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the range of 31.25 to 125 μg/mL. nih.govresearchgate.net The proposed mechanisms for their antibacterial action include the inhibition of DNA gyrase, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. nih.gov

Antifungal Effects: The emergence of drug-resistant fungal infections has spurred the search for new antifungal agents. nih.govbiomedpharmajournal.org Flavonoids have shown promise in this area, with demonstrated activity against various pathogenic fungi, including Candida species. mdpi.comnih.gov Hydroxylated flavone derivatives, in particular, have shown potent antibiofilm activity against Candida albicans. nih.gov Antifungal mechanisms are thought to include membrane disruption, inhibition of nucleic acid and protein synthesis, and mitochondrial dysfunction. nih.gov

Compound ClassMicroorganismActivity (MIC in μg/mL)Reference
FlavanonesStaphylococcus aureus31.25 - 125 nih.govresearchgate.net
FlavoneCandida spp.62.5 - 83 nih.gov
Tricyclic FlavonoidsS. aureusGood (Inhibition zone up to 23 mm) mdpi.com
Tricyclic FlavonoidsC. parapsilosisGood (Inhibition zone ~17 mm) mdpi.com

Antiviral Properties and Cellular Defense Mechanisms

Research into the specific antiviral mechanisms of this compound is limited. However, the broader class of flavonoids is known to exert antiviral effects through various mechanisms. nih.gov These can include inhibiting viral entry into host cells, interfering with viral replication and translation processes, and modulating the host's immune response. nih.govnih.gov Flavonoids can obstruct viral attachment to cell surface proteins, block different phases of viral DNA or RNA replication, and inhibit essential viral enzymes like proteases and polymerases. nih.govresearchgate.net Some flavonoids can also modulate the immune system to reduce the viral load. nih.gov Without specific studies, it is unknown if this compound acts through these or other antiviral pathways.

Anticancer Mechanisms: Cell Cycle Modulation and Apoptosis Induction in vitro

Cell Cycle Modulation: The anticancer activity of many flavonoids is linked to their ability to halt the cell cycle, preventing cancer cells from dividing and proliferating. mdpi.comnih.gov Studies on related compounds show that flavanones can induce cell cycle arrest at different phases. For example, 4'-chloroflavanone was found to cause G1/S phase arrest in breast cancer cells. nih.gov This arrest was associated with a decrease in the levels of cyclin-dependent kinase 4 (CDK4) and Cyclin D, key proteins that drive the cell cycle forward. nih.gov Furthermore, an increase in the expression of p21Cip1, a downstream target of the tumor suppressor p53, was observed, suggesting a role for the p53 pathway in mediating this cell cycle arrest. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. mdpi.com Flavonoids are widely recognized for their ability to induce apoptosis in various cancer cell lines. mdpi.comresearchgate.net The pro-apoptotic mechanism of 4'-chloroflavanone involves the activation of key components of the intrinsic apoptotic pathway. nih.gov This includes an increase in cytochrome c expression and subsequent activation of its downstream target, caspase-3, which is a crucial executioner of apoptosis. nih.gov Interestingly, in the case of 4'-chloroflavanone, the expression of Bcl-2 and Bax proteins was not significantly altered. nih.gov

Table 1: Effects of a Related Compound (4'-Chloroflavanone) on Cell Cycle and Apoptosis Markers in Breast Cancer Cells

Cell Line Treatment Concentration Effect on Cell Cycle Key Molecular Changes
MCF-7 50 µM G1/S Phase Arrest ↓ CDK4, ↓ Cyclin D, ↑ p21Cip1
MDA-MB-453 50 µM G1/S Phase Arrest ↓ CDK4, ↓ Cyclin D, ↑ p21Cip1
MCF-7 & MDA-MB-453 50 µM Apoptosis Induction ↑ Cytochrome c, ↓ Caspase-3 (pro-form)

Data derived from studies on 4'-chloroflavanone, a structurally similar compound. nih.gov

Neuroprotective Potential and Associated Mechanisms

There is a lack of specific research on the neuroprotective mechanisms of this compound. Generally, flavonoids are considered to have significant neuroprotective potential, acting through multiple mechanisms. nih.govmdpi.comsemanticscholar.org These actions include protecting neurons from neurotoxin-induced injury, suppressing neuroinflammation, and promoting memory, learning, and cognitive function. nih.govnih.gov The underlying processes often involve the modulation of critical neuronal signaling cascades, such as protein and lipid kinase pathways, which leads to the inhibition of apoptosis and the promotion of neuronal survival. nih.govnih.gov Flavonoids may also exert beneficial effects on the vascular system, improving cerebral blood flow, which can stimulate neurogenesis and angiogenesis. nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

Specific data on the antioxidant and free radical scavenging capacity of this compound, for instance from DPPH or ABTS assays, are not available in the reviewed literature. The fundamental antioxidant mechanism for the flavonoid class involves the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby forming a more stable flavonoid radical. nih.gov The effectiveness of this scavenging activity is highly dependent on the number and arrangement of hydroxyl groups on the flavonoid's core structure. nih.gov

The general mechanisms by which flavonoids combat oxidative stress include:

Direct Radical Scavenging: They can directly donate an electron or hydrogen atom to reactive oxygen species (ROS), neutralizing their damaging effects. nih.govmdpi.com

Metal Chelation: Some flavonoids can chelate metal ions like iron and copper, which prevents them from participating in reactions that generate free radicals. nih.gov

The structure-activity relationship is crucial; for example, a catechol structure (a 3',4'-dihydroxy group) in the B ring is often considered essential for high radical-scavenging efficacy. researchgate.net The presence of a fluorine atom at the 4'-position on the B-ring of this compound would uniquely influence its electronic properties and, therefore, its antioxidant potential, but this has not been specifically documented.

Synergistic Effects with Other Bioactive Compounds

No studies were identified that investigated the synergistic effects of this compound with other bioactive compounds. However, the concept of synergy is well-established for flavonoids in general, particularly in cancer therapy. mdpi.com Flavonoids have been shown to work synergistically with conventional chemotherapy drugs, such as paclitaxel, to enhance their anticancer effects. springermedizin.denih.gov This synergy can manifest by increasing the sensitivity of cancer cells to the drug, reversing drug resistance, and targeting multiple cellular pathways simultaneously. mdpi.com For example, flavonoids can modulate signaling pathways like PI3K/Akt and MAPK, which can complement the action of chemotherapeutic agents and lead to a more potent induction of apoptosis in cancer cells. mdpi.com Whether this compound possesses similar synergistic capabilities remains a subject for future investigation.

Structure Activity Relationship Sar Elucidation of 4 Fluoro Flavanone

Influence of Fluorine Position on Biological Efficacy

The introduction of a fluorine atom into the flavanone (B1672756) scaffold can dramatically alter its physicochemical properties and, consequently, its biological efficacy. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins. mdpi.com The position of the fluorine atom on the B-ring is a critical determinant of these effects.

While direct comparative studies across all positional isomers (2'-, 3'-, and 4'-fluoro) of flavanone are limited, research on related fluorinated flavonoids and other aromatic compounds provides significant insights. The 4'-position is particularly noteworthy as it is a common site for hydroxylation in many biologically active natural flavonoids. Replacing a hydroxyl group with fluorine removes a hydrogen bond donor but introduces a highly polarized C-F bond and a potential weak hydrogen bond acceptor.

This substitution can lead to:

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a crucial factor for reaching intracellular or central nervous system targets.

Blocked Metabolic Hydroxylation: The 4'-position is susceptible to metabolic hydroxylation by cytochrome P450 enzymes. The presence of a stable C-F bond at this position blocks this metabolic pathway, thereby increasing the compound's in vivo half-life and bioavailability. tcichemicals.com

Altered Electronic Profile: The strong electron-withdrawing nature of fluorine at the para-position of the B-ring significantly influences the electron density of the entire ring system. This can alter the pKa of distant functional groups and modify the strength of interactions, such as π-π stacking, with biological targets.

For instance, in the synthesis of fluorine-containing 3-hydroxyflavanones, the presence and position of the fluorine atom were found to influence the ratio of reaction products, indicating the profound effect of this substituent on the reactivity and properties of the flavonoid core. researchgate.net The choice of the 4'-position is therefore a strategic decision in medicinal chemistry to enhance drug-like properties while maintaining or improving biological activity.

Impact of Substituent Groups on Biological Activity

While the 4'-fluoro substituent provides a baseline of enhanced metabolic stability and lipophilicity, the addition of other functional groups to the flavanone core is crucial for fine-tuning biological activity. SAR studies on various flavanone derivatives demonstrate that modifications on the A and C rings can significantly impact potency and selectivity.

Hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are the most commonly studied substituents. Their placement on the A-ring, particularly at positions 5, 6, 7, and 8, dictates the molecule's interaction with a wide range of enzymes and receptors.

Hydroxylation: Hydroxyl groups are key for forming hydrogen bonds with amino acid residues in target proteins. For example, 5,7-dihydroxylation on the A-ring is a common feature in many active natural flavonoids and is often important for activities like anti-inflammatory and antioxidant effects. nih.gov

Halogenation on the A-Ring: Studies on 3-dithiocarbamic flavanones have shown that the introduction of additional halogens (like bromine) on the A-ring can modulate antioxidant activity. For instance, 6,8-dihalogenated flavanones were found to be better free-radical scavengers than their 6-monohalogenated counterparts, suggesting that increased substitution on the A-ring can enhance specific biological properties. mdpi.com

Other Substituents: The introduction of more complex moieties, such as dithiocarbamates at the C-3 position, can introduce new interaction points and significantly alter the compound's biological profile, leading to potent antioxidant activities. mdpi.com

The following table summarizes the observed effects of various substituent groups on the activity of flavanone derivatives, which can be extrapolated to the 4'-(fluoro)flavanone scaffold.

Position(s) on Flavanone CoreSubstituent GroupObserved Impact on Biological ActivityReference
A-Ring (e.g., C-6, C-8)Additional Halogens (e.g., Br)Increased free radical scavenging activity in di-substituted vs. mono-substituted derivatives. mdpi.com
A-Ring (e.g., C-5, C-7)Hydroxyl (-OH)Often crucial for antioxidant and anti-inflammatory activity; acts as a hydrogen bond donor. nih.gov
A-Ring (e.g., C-5, C-7)Methoxy (-OCH₃)Can attenuate antioxidant activity compared to hydroxyl groups but may improve permeability. nih.gov
C-3Dithiocarbamate (B8719985)Confers significant antioxidant properties through radical stabilization. mdpi.com

Conformational Analysis and its Correlation with Activity

The three-dimensional shape of this compound is a key factor governing its ability to fit into the binding site of a biological target. The flavanone skeleton is not perfectly planar. It consists of a planar chromone (B188151) moiety (A and C rings) and a B-ring attached at the C-2 position of the heterocyclic C-ring. The C-ring itself is chiral at C-2 and typically adopts a half-chair or envelope conformation. researchgate.netacs.org

The crucial conformational variables include:

C-Ring Pucker: The degree and nature of the C-ring puckering affect the spatial orientation of the B-ring.

The 4'-fluoro substituent exerts a significant stereoelectronic influence on the molecule's preferred conformation. semanticscholar.org

Inductive Effect: The powerful electron-withdrawing inductive effect of fluorine can influence the bond lengths and angles within the B-ring and alter the electronic nature of the C2-C1' bond, potentially affecting the rotational barrier of the B-ring. nih.govnih.gov

Gauche Effect: The tendency of the C-F bond to adopt a gauche conformation relative to adjacent electron-donating groups can subtly influence the puckering of the C-ring if transmitted through the molecular framework. nih.gov

Computational and X-ray crystallography studies on related fluorinated compounds show that fluorine substitution can favor specific conformations. researchgate.netnih.gov For this compound, the fluorine atom is unlikely to cause major steric hindrance. However, its electronic effects can stabilize a particular conformation that is optimal for binding to a specific target. For example, a conformation that minimizes dipole moments or maximizes favorable electrostatic interactions within a binding pocket would be favored, leading to higher biological activity. semanticscholar.org The molecule's ability to adopt a low-energy conformation that complements the topology of a target's active site is directly correlated with its efficacy.

Key Pharmacophoric Features for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, the key pharmacophoric features can be deduced from its structure and from molecular modeling studies of related fluorinated flavonoids. nih.gov

The essential features include:

Aromatic Rings (A and B): These serve as hydrophobic features that can engage in van der Waals, π-π stacking, or hydrophobic interactions with nonpolar regions of a binding site. Docking studies on fluoro-flavone analogues with Aurora Kinase B identified aromatic hydrogen bonds with tyrosine residues as a key interaction. nih.gov

Hydrogen Bond Acceptor: The carbonyl oxygen at the C-4 position is a strong hydrogen bond acceptor, a critical feature for anchoring the molecule within a binding site. It frequently interacts with donor residues like lysine (B10760008) or asparagine. nih.gov

Hydrophobic Feature (Fluorine): The fluorine atom itself can be considered a hydrophobic feature. In some cases, it can also participate in weak C-F···H-X hydrogen bonds or, more significantly, in halogen bonds with electron-rich atoms like oxygen or sulfur, providing a specific directional interaction that can enhance binding affinity. nih.gov

Chromone Scaffold: The rigid bicyclic A-C ring system acts as a scaffold, holding the other pharmacophoric features in a defined spatial orientation for optimal interaction with the target.

The table below outlines the key pharmacophoric features of the this compound scaffold and their potential roles in target interaction.

Pharmacophoric FeatureStructural ComponentPotential Role in Target InteractionReference
Aromatic Ring / Hydrophobic CenterA-Ring and B-Ringπ-π stacking, hydrophobic interactions, aromatic H-bonds. nih.gov
Hydrogen Bond AcceptorC-4 Carbonyl OxygenForms crucial hydrogen bonds with amino acid donors in the active site. nih.govnih.gov
Hydrophobic/Electronic ModulatorC-4' Fluorine AtomEnhances lipophilicity, blocks metabolism, can form halogen bonds or other weak interactions. tcichemicals.comnih.gov
Structural ScaffoldChromone Core (A and C rings)Provides structural rigidity and correct spatial orientation of other features. nih.gov

Computational Chemistry and in Silico Modeling of 4 Fluoro Flavanone

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex nih.gov. This method is widely employed to identify potential biological targets for a compound and to understand the binding modes and affinities. Studies involving flavanones and their fluorinated analogs have utilized molecular docking to explore interactions with various proteins. For instance, fluoro-flavonoid derivatives have been docked against targets like Aurora Kinase B researchgate.netnih.gov, HER2, EGFR, FPPS, HPGDS, DCK, and KEAP1 researchgate.net. In one study, specific fluoro-flavonoid analogs showed strong binding affinities, ranging from -8.3 to -10.6 kcal mol⁻¹, towards targets such as HER2, HPGDS, and KEAP1, outperforming reference drugs researchgate.net. Another study on fluoro-flavones docked against Aurora Kinase B yielded binding scores as low as -9.153 kcal/mol (SP docking) and -10.287 kcal/mol (XP docking) for certain compounds, indicating potent interactions nih.gov. Furthermore, flavanones have been docked against human Respiratory Syncytial Virus (hRSV) M2-1 protein, with docking scores of -4.16 for hesperetin (B1673127) (HST) and -2.59 for hesperidin (B1673128) (HSD), suggesting potential antiviral activity nih.gov. Docking studies on flavonoid derivatives against β-catenin revealed binding energies ranging from -4.98 to -6.50 kcal/mol for known and novel inhibitors, respectively nih.gov. The specific binding of 4'-(Fluoro)flavanone to target proteins would be elucidated through similar docking simulations, identifying key residues involved in binding.

Molecular Dynamics (MD) Simulations for Protein-Ligand Stability

Molecular dynamics (MD) simulations are used to study the temporal behavior of molecular systems, providing insights into the stability and conformational dynamics of protein-ligand complexes mdpi.comnih.gov. These simulations are essential for validating docking results and assessing the long-term stability of interactions. Studies on fluoro-flavonoid analogs docked to Aurora Kinase B involved 100 ns MD simulations, which indicated conformational stability with mean RMSD values of 1.77 Å for protein-ligand complexes researchgate.netnih.gov. This suggests that the fluoro-flavonoids bind tightly to the active sites. Similarly, MD simulations for other protein-flavonoid complexes, such as those with hRSV M2-1 protein, have shown stable interactions, with protein RMSD values around 3 Å and ligand RMSD values fluctuating but remaining within stable ranges nih.gov. For instance, a 100 ns MD simulation of a fluoro-flavonoid analog (compound 11) with the HER2 protein target showed a stable interaction with a low RMSD value of 0.15 nm researchgate.net. Another study on cyanidin (B77932) binding to SARS-CoV-2 spike protein demonstrated a stable complex formation with an average RMSD fluctuation of 0.39 nm, reaching equilibrium after 80 ns nih.gov. These findings highlight the utility of MD simulations in confirming the stability of protein-ligand complexes, which is crucial for predicting drug efficacy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular orbitals (HOMO/LUMO), charge distribution, and reactivity of molecules mdpi.commdpi.comjst.go.jpresearchgate.net. DFT calculations can provide detailed information about a compound's chemical properties and potential reaction pathways. For flavanones and related compounds, DFT has been employed to understand their electronic properties and reactivity, particularly in relation to antioxidant activity mdpi.comaraproceedings.comjapsonline.comnih.gov. For example, DFT calculations on flavanones and isoflavones have analyzed reactive sites and topological properties, identifying electron density distributions that influence their radical scavenging abilities araproceedings.com. Studies have also used DFT to predict vibrational frequencies and electronic properties of flavanone (B1672756) Schiff bases, correlating them with experimental data and identifying compounds with the lowest HOMO-LUMO gap, indicative of higher reactivity mdpi.com. Furthermore, DFT calculations have been used to explore the structure-activity relationships of flavonoids, analyzing electronic structure, spin density distribution, chemical hardness, and frontier molecular orbitals mdpi.com. The specific electronic structure and reactivity profile of this compound, including its charge distribution and potential reaction sites, can be thoroughly investigated using DFT methods.

Network Pharmacology Approaches for Multi-Target Prediction

Network pharmacology is a systems biology approach that aims to understand the complex interactions of drugs with multiple targets and pathways within biological systems nih.gov. This approach is particularly useful for identifying compounds that can modulate multiple biological processes simultaneously, offering a more holistic view of a drug's therapeutic potential. While direct network pharmacology studies specifically on this compound were not extensively detailed in the search results, the broader class of flavonoids is known for its multi-target activities. For instance, flavonoids have been investigated for their roles in various diseases, including cancer and neurodegenerative disorders, often by interacting with multiple signaling pathways nih.govnih.gov. Applying network pharmacology principles to this compound could reveal its potential to interact with a network of biological targets, thus predicting its efficacy in complex diseases.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity mdpi.comnih.govmdpi.comnih.govresearchgate.net. These models are vital for predicting the activity of new compounds based on their structural features and for guiding the design of more potent analogs. QSAR studies have been conducted on various flavonoid derivatives to predict activities such as anticancer properties nih.gov, antioxidant activity researchgate.net, and toxicity mdpi.com. For example, a machine learning-driven QSAR model using random forest achieved R² values of 0.820 for MCF-7 and 0.835 for HepG2 cell lines in predicting anticancer activity nih.gov. Another QSAR study on flavonoids predicted antioxidant activity with average correlation coefficients of 0.794 and cross-validation coefficients of 0.754 researchgate.net. Developing a QSAR model for this compound, potentially including its analogs, could identify key structural descriptors that contribute to its biological effects, facilitating the design of optimized derivatives.

In Silico Prediction of Biological Activities and Reactivity

Compound List:

this compound

Metabolic Fate and Pharmacokinetic Characterization of 4 Fluoro Flavanone in Non Human Models

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial for predicting the in vivo behavior of a new chemical entity. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, non-human primate) and monitoring its degradation over time. nuvisan.comevotec.com The primary goal is to determine the compound's intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize the drug. nuvisan.com

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. evotec.comif-pan.krakow.pl Hepatocytes, being whole liver cells, contain both phase I and phase II enzymes and thus provide a more complete picture of metabolic processes. nuvisan.com

For a hypothetical study on 4'-(Fluoro)flavanone, the compound would be incubated with liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. if-pan.krakow.pl Samples would be taken at various time points, and the concentration of the remaining this compound would be measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). enamine.net The rate of disappearance of the parent compound is then used to calculate key pharmacokinetic parameters.

Table 1: Hypothetical In Vitro Metabolic Stability Parameters for this compound

ParameterDescriptionHypothetical Value Range
Half-life (t1/2) The time it takes for the concentration of the compound to be reduced by half.Moderate (e.g., 20-60 min)
Intrinsic Clearance (CLint) The volume of liver blood cleared of the drug per unit time, normalized to the amount of microsomal protein or number of hepatocytes.Moderate (e.g., 20-50 µL/min/mg protein)

Note: The values in this table are hypothetical and are intended for illustrative purposes only, as no specific data for this compound has been found.

Identification and Characterization of Metabolites

Metabolic profiling is essential to understand the biotransformation of a compound. This involves identifying the chemical structures of the metabolites formed.

Oxidative and Demethylation Pathways

Based on the metabolism of flavanone (B1672756) and other flavonoids, it is anticipated that this compound would undergo oxidative metabolism. capes.gov.brwur.nl Hydroxylation is a common metabolic pathway for flavanones, potentially occurring on the A or C ring. capes.gov.br The presence of the fluorine atom on the B ring might influence the regioselectivity of this hydroxylation.

While demethylation is a key pathway for methoxylated flavonoids, it is not directly applicable to this compound unless other parts of a modified version of the molecule contain methoxy (B1213986) groups. researchgate.net However, oxidative defluorination, while generally a minor pathway for aromatic fluorine substituents, could potentially occur.

Hydrolysis and Conjugation Pathways

Hydrolysis is not a primary metabolic pathway for the core flavanone structure. However, conjugation reactions are a major route of metabolism for flavonoids. nih.govnih.gov After phase I metabolism (like hydroxylation), or directly on the parent compound if it possesses suitable functional groups, this compound and its metabolites would likely undergo phase II conjugation. The principal conjugation pathways for flavonoids are glucuronidation and sulfation. nih.govnih.gov These reactions increase the water solubility of the compound, facilitating its excretion. researchgate.net

Table 2: Potential Metabolites of this compound

Metabolite TypeMetabolic PathwayPotential Structure
Hydroxylated Metabolite Oxidation (Phase I)Hydroxy-4'-(Fluoro)flavanone
Glucuronide Conjugate Glucuronidation (Phase II)This compound-glucuronide
Sulfate Conjugate Sulfation (Phase II)This compound-sulfate
Hydroxylated Glucuronide Oxidation and GlucuronidationHydroxy-4'-(Fluoro)flavanone-glucuronide

Note: This table presents potential metabolites based on the known metabolism of related compounds. Specific metabolite identification for this compound requires experimental data.

In Vivo Pharmacokinetic Profiling in Non-Human Animal Models (e.g., Rodents, Non-Human Primates)

In vivo studies in animal models such as rats or mice are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism. enamine.netbiotechfarm.co.il

Absorption and Distribution Studies

Following oral administration in a rodent model, this compound would be expected to be absorbed from the gastrointestinal tract. mdpi.com The extent and rate of absorption would determine its bioavailability. After absorption, the compound would distribute throughout the body via the systemic circulation. researchgate.net

Tissue distribution studies, often conducted by analyzing compound concentrations in various organs at different time points, would reveal where the compound accumulates. For flavanones, the liver is a major site of both metabolism and distribution. researchgate.net The presence of the fluorine atom could potentially influence the lipophilicity of the molecule, thereby affecting its distribution profile.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters for this compound in Rodents

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach maximum plasma concentration.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Vd Apparent volume of distribution, indicating the extent of tissue distribution.
t1/2 (elimination) The time it takes for the plasma concentration of the compound to be reduced by half during the elimination phase.

Note: This table lists key pharmacokinetic parameters that would be determined in an in vivo study. No specific values are provided due to the lack of data for this compound.

Excretion Pathways

The primary routes of excretion for flavonoid metabolites are through urine and feces (via biliary excretion). nih.govnih.gov Due to the expected conjugation with glucuronic acid and sulfate, the resulting metabolites of this compound would be more water-soluble and thus readily excreted by the kidneys into the urine. mdpi.com Biliary excretion into the feces is also a significant pathway for many flavonoid metabolites, which can then be subject to further metabolism by the gut microbiota. nih.govnih.gov Studies involving the collection of urine, feces, and bile would be necessary to quantify the relative importance of these excretion routes for this compound and its metabolites. biotechfarm.co.il

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Enzymes)

While direct studies on this compound are not present in the available literature, research on its parent compound, flavanone, provides significant insight into the potential enzymatic pathways involved in its metabolism. The primary enzyme system responsible for the biotransformation of a wide range of xenobiotics, including flavonoids, is the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. mdpi.comwikipedia.orgdynamed.com These enzymes are predominantly expressed in the liver and are crucial for Phase I metabolic reactions, which typically introduce or expose polar functional groups to facilitate excretion. news-medical.netmdpi.com

Studies on the unsubstituted flavonoid, flavanone, have identified several CYP isoforms that contribute to its oxidation. nih.gov Among these, CYP2A6 has been shown to be particularly active in metabolizing flavanone. nih.govnih.gov Research using human P450 enzymes demonstrated that CYP2A6 catalyzes the formation of various hydroxylated metabolites of flavanone. nih.gov The principal products formed include 2'- and 6-hydroxyflavanone. nih.gov Other metabolites such as 4'-hydroxyflavanone, 3'-hydroxyflavanone, and 7-hydroxyflavanone (B191499) are also produced. nih.gov

The introduction of a fluorine atom at the 4'-position of the flavanone structure would be expected to influence its metabolism. The fluorine atom is a strong electron-withdrawing group, which can alter the electronic properties of the molecule and its susceptibility to enzymatic attack. It may block the 4'-position from hydroxylation, a common metabolic pathway for flavanones, potentially redirecting metabolism to other sites on the molecule. However, without specific experimental data for this compound, this remains a theoretical consideration.

The table below summarizes the metabolites formed from the parent compound, flavanone, by various Cytochrome P450 enzymes, as identified in in vitro studies. nih.gov

Interactive Data Table: Metabolites of Flavanone Catalyzed by Human CYP Enzymes

MetaboliteKey Enzyme(s) InvolvedTurnover Rate (min⁻¹) by CYP2A6Notes
2'-HydroxyflavanoneCYP2A64.8Major product catalyzed by CYP2A6. nih.gov
6-HydroxyflavanoneCYP2A61.3A major product. nih.gov
4'-HydroxyflavanoneOther P450s, CYP2A6Lower than other metabolites nih.gov
3'-HydroxyflavanoneOther P450s, CYP2A6Lower than other metabolites nih.gov
7-HydroxyflavanoneOther P450s, CYP2A6Lower than other metabolites nih.gov
Flavone (B191248)CYP2A6, CYP2A130.72Formed via desaturation of the flavanone core. nih.gov

Translation of Non-Human Pharmacokinetic Data to Human Predictive Models (e.g., PBPK Modeling)

Translating pharmacokinetic (PK) data from non-human models (e.g., rats, mice) to predict human outcomes is a critical step in drug development and chemical risk assessment. nih.govnih.gov Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool used for this purpose. mdpi.comresearchgate.net PBPK models are mathematical representations of the body, comprising compartments that correspond to real organs and tissues, interconnected by blood flow. mdpi.com

These models integrate data on:

Physiology: Organ volumes, blood flow rates, tissue composition. researchgate.net

Physicochemistry of the compound: Molecular weight, solubility, lipophilicity, and plasma protein binding.

Biochemistry: Data on metabolic clearance from in vitro systems (like human liver microsomes) and transporters.

For a compound like this compound, a PBPK model would first be developed and validated using data from preclinical species. Once the model accurately describes the absorption, distribution, metabolism, and excretion (ADME) in these animals, it can be scaled to a human model by replacing the animal-specific physiological parameters with human parameters. mdpi.com

Currently, there are no published PBPK models specifically for this compound. However, the framework for such a model exists and has been applied to other classes of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), to support human health risk assessments. nih.gov A PBPK model for this compound would be invaluable for predicting its concentration-time profile in various human tissues and for estimating inter-individual variability, thereby supporting any future clinical development or safety evaluation. mdpi.comresearchgate.net

The table below outlines the typical parameters required for building a PBPK model, which would be necessary for translating non-human data on this compound to human predictions.

Interactive Data Table: Key Parameters for a PBPK Model

Parameter CategorySpecific ExamplesSource of DataRelevance to Model
System Parameters Body weight, cardiac output, organ volumes, blood flowsLiterature, physiological databases researchgate.netDefines the structure and physiology of the species (animal or human).
Compound-Specific Parameters Molecular weight, LogP (lipophilicity), water solubility, plasma protein binding, blood-to-plasma ratioIn vitro experiments, QSAR predictionsGoverns the distribution and partitioning of the compound into tissues.
Metabolic Parameters Vmax (maximum reaction velocity), Km (Michaelis-Menten constant) for metabolizing enzymes (e.g., CYPs)In vitro metabolism studies (e.g., using liver microsomes or hepatocytes) news-medical.netDescribes the rate of elimination of the compound from the body.
Absorption Parameters Absorption rate constant (Ka), bioavailability (F)In vivo animal studies, in vitro cell-based assays (e.g., Caco-2)Defines the rate and extent of drug entry into the systemic circulation.

Analytical Methodologies for Characterization and Quantification of 4 Fluoro Flavanone

Spectroscopic Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify functional groups and molecular structures within a compound by analyzing its absorption of infrared radiation. For flavanones, FT-IR spectra typically exhibit characteristic absorption bands corresponding to various vibrational modes of the molecule. These include:

O-H stretching: Broad bands in the region of 3000-3500 cm⁻¹ are indicative of hydroxyl groups, often involved in hydrogen bonding mdpi.comnih.gov.

C-H stretching: Absorption bands in the 2800-3000 cm⁻¹ range correspond to aliphatic and aromatic C-H stretching vibrations nih.govfrontiersin.orgresearchgate.net.

Carbonyl (C=O) stretching: A strong absorption band, typically found between 1650-1700 cm⁻¹, is characteristic of the ketone group in the flavanone (B1672756) C-ring mdpi.comresearchgate.net.

Aromatic C=C stretching: Bands in the 1500-1600 cm⁻¹ region are associated with the stretching vibrations of the aromatic rings (A and B rings) nih.govfrontiersin.org.

C-O stretching: Absorption in the 1000-1250 cm⁻¹ range indicates C-O stretching vibrations, common in ether linkages and phenolic hydroxyl groups nih.govresearchgate.net.

The presence of a fluorine atom at the 4' position of the B-ring in 4'-(Fluoro)flavanone is expected to influence the vibrational spectrum. Specifically, C-F stretching vibrations are typically observed in the fingerprint region, often between 1000-1400 cm⁻¹ researchgate.netresearchgate.netnih.gov. These specific C-F stretches can provide a unique signature for fluorinated compounds. While direct FT-IR data for this compound is not extensively detailed in the provided literature, its spectrum would be expected to show the general flavanone features, modified by the characteristic C-F absorption bands.

Table 1: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3000-3500O-H stretch (if present)
2800-3000C-H stretch (aliphatic/aromatic)
1650-1700C=O stretch (ketone)
1500-1600C=C stretch (aromatic rings)
1000-1400C-O stretch, C-F stretch
700-900C-H bending (aromatic)

Sample Preparation and Extraction Methods

Effective extraction is crucial for isolating and quantifying this compound from complex matrices, whether they are natural products or synthetic mixtures. A variety of techniques, ranging from conventional to advanced methods, are employed. The choice of method and solvent depends on the polarity of the target compound and the nature of the sample matrix.

Conventional Extraction Techniques: These methods, while often time-consuming and requiring larger solvent volumes, remain widely used.

Maceration: Involves soaking the plant material or sample in a solvent at room temperature for an extended period mdpi.comnih.govuin-alauddin.ac.ide3s-conferences.org.

Soxhlet Extraction: A continuous extraction process where the solvent is repeatedly vaporized, condensed, and passed through the sample, offering higher efficiency than maceration with less solvent mdpi.come3s-conferences.org.

Reflux Extraction: Similar to Soxhlet but performed in a round-bottom flask with a reflux condenser, often at elevated temperatures uin-alauddin.ac.ide3s-conferences.org.

Advanced Extraction Techniques: These methods aim to improve efficiency, reduce extraction time, and minimize solvent and energy consumption, often leading to higher yields and selectivity mdpi.comnih.govreadersinsight.net.

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, accelerating the extraction process mdpi.comnih.govreadersinsight.net.

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to rapid extraction due to efficient energy transfer mdpi.comnih.govreadersinsight.net.

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Uses solvents at elevated temperatures and pressures, allowing for faster and more efficient extraction with reduced solvent usage mdpi.comnih.gov.

Supercritical Fluid Extraction (SFE): Employs supercritical fluids, typically CO₂, as solvents, offering high selectivity and tuneable extraction properties, especially for thermally sensitive compounds mdpi.comnih.govreadersinsight.net.

Solvent Selection: Solvents are chosen based on the polarity of flavonoids. Polar solvents like ethanol, methanol, and their aqueous mixtures (e.g., 70% ethanol, 75% methanol) are commonly used for extracting flavonoids mdpi.comnih.govuin-alauddin.ac.ide3s-conferences.org. Ethyl acetate (B1210297) is also employed, particularly for more alkylated aglycones uin-alauddin.ac.id.

Sample Preparation: Prior to extraction, samples typically undergo preparation steps such as drying, grinding to a fine powder to increase surface area, and sometimes defatting to remove interfering lipids mdpi.com.

Table 2: Common Extraction Methods and Solvents for Flavonoids

Extraction MethodCommon SolventsSample Matrix ExamplesKey Considerations
MacerationEthanol, Methanol, Aqueous Ethanol/Methanol, AcetonePlant materials, Herbal extractsSimple, long extraction time, potentially lower yield.
Soxhlet ExtractionEthanol, Methanol, Aqueous Ethanol/MethanolPlant materials, SeedsEfficient, uses less solvent than maceration, risk of thermal degradation.
Ultrasound-Assisted Extraction (UAE)Ethanol, Methanol, Water, NADESPlant materials, Fruits, LeavesFaster, higher yield, reduced solvent use, cell disruption.
Microwave-Assisted Extraction (MAE)Ethanol, Methanol, WaterPlant materials, Flowers, RootsRapid, efficient heating, reduced extraction time, potential for localized overheating.
Pressurized Liquid Extraction (PLE)Ethanol, Methanol, Water, Ethyl AcetatePlant materials, Barks, Leaves, SeedsHigh efficiency, low solvent volume, elevated temperature/pressure.
Supercritical Fluid Extraction (SFE)Supercritical CO₂ (often with co-solvents)Plant materials, Spices, HerbsHigh selectivity, tuneable, environmentally friendly, requires specialized equipment.

Validation of Analytical Methods for Specific Matrices

Analytical method validation is a critical process to ensure that a method is reliable, reproducible, and suitable for its intended purpose, such as quantifying this compound in various matrices. Validation parameters are typically established according to guidelines like those from the International Council for Harmonisation (ICH) nih.goveuropa.eu.

Key validation parameters include:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components in the sample matrix (e.g., impurities, degradation products, matrix components) nih.govfrontiersin.orgmdpi.comresearchgate.netms-editions.cl. This is often demonstrated by analyzing blank samples and ensuring no interfering peaks are observed at the analyte's retention time.

Linearity: The capability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing standards at different concentrations and fitting a calibration curve, with correlation coefficients (R²) often required to be above 0.999 nih.govmdpi.comresearchgate.netresearchgate.net.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery, with acceptable ranges typically between 80-110% or 90-101% nih.govmdpi.comresearchgate.netresearchgate.net.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

Repeatability (Intraday Precision): Assesses variability within a single laboratory, on a single day, using a single analyst and equipment mdpi.comresearchgate.netresearchgate.netingentaconnect.com.

Intermediate Precision: Assesses variability within a laboratory, but considers variations such as different days, analysts, or equipment europa.euresearchgate.netresearchgate.netingentaconnect.com.

Reproducibility (Interday Precision): Assesses variability between different laboratories mdpi.comresearchgate.netresearchgate.net. Precision is typically reported as relative standard deviation (%RSD), with acceptable values often below 2% or 15% nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.net.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified. It is usually determined based on signal-to-noise ratio (e.g., 3:1) or standard deviation of the response nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.net.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined based on signal-to-noise ratio (e.g., 10:1) or standard deviation of the response nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.net.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage ms-editions.clingentaconnect.com.

Stability: Assesses whether the analyte remains stable in the sample matrix under specified storage and analytical conditions frontiersin.org.

These validation parameters are applied to specific matrices such as biological fluids (e.g., blood), plant extracts, or formulated products to ensure the method's suitability for the intended analytical task.

Table 3: Key Analytical Method Validation Parameters and Typical Acceptance Criteria for Flavonoids

ParameterDescriptionTypical Acceptance CriteriaCommon Matrices Studied
Selectivity Ability to measure the analyte specifically in the presence of other components.No significant interference from matrix components.Plant extracts, Biological fluids, Formulations
Linearity Proportional relationship between analyte concentration and instrument response.R² > 0.999Various concentrations of standards in matrix
Accuracy Closeness of measured value to the true value.Recovery 80-110% or 90-101%Spiked samples at different concentration levels
Precision Agreement among replicate measurements.%RSD < 2% to < 15% (depending on parameter and stage)Replicate analyses of samples
LOD Lowest detectable concentration.Varies (e.g., 0.02-1 µg/mL)-
LOQ Lowest quantifiable concentration with acceptable accuracy and precision.Varies (e.g., 0.1-3 µg/mL)-
Robustness Insensitivity to small variations in method parameters.Minimal change in results with parameter variations.-
Stability Analyte stability in sample matrix under storage and analytical conditions.Minimal degradation (<15% deviation)Biological fluids, Extracts

Compound Names Mentioned:

this compound

Flavanones

Flavonoids

Catechins

Isoflavones

Flavonols

Anthocyanins

Naringenin (B18129)

Eriodictyol

Chalconaringenin

Naringin

Hesperidin (B1673128)

Neoeriocitrin

Neohesperidin

Quercetin

Kaempferol

Rutin

Apigenin

Myricetin

Chrysin (B1683763)

Epicatechin

Epigallocatechin gallate

Hesperetin (B1673127)

Yangambin (YAN)

3′,4′,5-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-glucuronide (TMG)

4-Fluorophenylacetonitrile

4-Fluorocyclohexanone

Rational Design and Synthesis of Advanced 4 Fluoro Flavanone Derivatives

Design Principles for Enhancing Specific Biological Activities

The design of novel 4'-(Fluoro)flavanone derivatives for enhanced biological activities hinges on understanding how structural modifications impact molecular interactions and pharmacokinetic profiles. The incorporation of a fluorine atom at the 4'-position can significantly alter the electronic distribution and lipophilicity of the flavanone (B1672756) core.

Influence of 4'-Fluorine Substitution: Studies on flavanone analogues have revealed that substituents on the B-ring, particularly at the 4'-position, play a crucial role in modulating biological activity ijpbs.comnih.govmdpi.com. While general trends suggest that electron-withdrawing groups at the 4'-position can enhance certain activities, the specific impact of fluorine can be nuanced. For instance, in studies evaluating cytotoxic activity against A549 lung cancer cells, a 4'-bromo-flavonol derivative (6l) exhibited superior potency compared to its 4'-chloro (6k) and 4'-fluoro (6j) counterparts, with the unsubstituted analogue (6a) showing intermediate activity nih.gov. Specifically, the 4'-fluoro-flavonol (6j) demonstrated an IC50 of 6.13 ± 0.63 μM, indicating effective, though not the most potent, inhibition in this context nih.gov. Conversely, other studies on different biological targets might reveal a more pronounced benefit from fluorine substitution. For example, halogen substituents, in general, have been shown to improve antioxidant properties compared to unsubstituted analogues mdpi.com. The introduction of fluorine can also influence metabolic stability, potentially leading to longer half-lives and improved bioavailability mdpi.comresearchgate.net.

SAR Considerations: Structure-activity relationship (SAR) studies are paramount in guiding the design of effective flavanone derivatives. For flavanones, modifications in both the A and B rings, as well as the C-ring, can influence activity. The 4'-position on the B-ring is particularly important for interactions with various enzymes and receptors. For example, in the context of cytotoxic agents, substituents like cyano (CN), trifluoromethoxy (OCF3), chlorine (Cl), and bromine (Br) at the 4'-position have been observed to confer greater activity than methoxy (B1213986) or hydroxyl groups ijpbs.com. While this specific study focused on nitrogen analogues of flavanones, it highlights the general importance of electron-withdrawing and halogen substituents at this position.

Balancing Lipophilicity and Polarity: Effective drug design requires a balance between lipophilicity (for membrane permeability) and polarity (for solubility and target interaction). Fluorine substitution can increase lipophilicity, which may enhance cell membrane penetration but could also reduce aqueous solubility. Therefore, the design of this compound derivatives often involves co-optimization of other structural features to achieve a favorable balance for specific biological applications mdpi.com.

Synthesis of Conjugates and Prodrugs for Targeted Delivery

To overcome limitations such as poor solubility, low bioavailability, and non-specific distribution, the synthesis of conjugates and prodrugs of flavanones, including this compound, is a strategic approach. Prodrugs are inactive or less active derivatives that are converted into the active parent drug within the body, often at the target site.

Prodrug Strategies: Common prodrug strategies involve attaching promoieties via labile linkages (e.g., ester, amide, carbonate) that can be cleaved by endogenous enzymes or under specific physiological conditions (e.g., pH changes) researchgate.netnih.gov. For instance, ester prodrugs can be synthesized by conjugating the hydroxyl groups of flavonoids with carboxylic acids or by modifying other functional groups on the flavanone scaffold. These modifications can significantly enhance aqueous solubility and improve oral or parenteral delivery nih.gov.

Targeted Delivery Approaches: Targeted delivery aims to concentrate the drug at the site of action, thereby increasing efficacy and reducing systemic exposure and potential side effects. This can be achieved through various methods, including:

Conjugation to Targeting Ligands: Attaching the flavanone derivative to molecules that specifically bind to receptors overexpressed on target cells (e.g., antibodies, peptides, aptamers).

Encapsulation in Nanocarriers: Utilizing nanoparticles, liposomes, or micelles to encapsulate the this compound derivative. These nanocarriers can be designed to release their payload in response to specific stimuli or to accumulate in target tissues through the enhanced permeability and retention (EPR) effect nih.govmdpi.com.

Mutual Prodrugs: Linking two active molecules, where one acts as a carrier for the other. For example, conjugating a flavanone with an anti-inflammatory agent could potentially yield a compound with synergistic effects and improved gastrointestinal safety researchgate.net.

While specific examples of prodrugs tailored for this compound are not extensively detailed in the provided literature, the general principles of prodrug design and targeted delivery, as applied to other flavonoids and drug molecules, offer a robust framework for developing advanced delivery systems for this class of compounds researchgate.netnih.govresearchgate.net.

Evaluation of Novel Analogues through SAR and Mechanistic Studies

The evaluation of novel this compound analogues involves rigorous in vitro and in vivo testing, coupled with detailed SAR and mechanistic investigations to elucidate their modes of action and optimize their therapeutic potential.

Structure-Activity Relationship (SAR) Studies: SAR studies are critical for understanding how specific structural features of flavanone derivatives influence their biological activity. By systematically modifying the flavanone scaffold, researchers can identify key pharmacophores and optimize interactions with target biomolecules.

Cytotoxic Activity: In evaluating cytotoxic effects against cancer cell lines, variations in the 4'-substituent of flavonols have shown significant differences in potency nih.gov. A 4'-bromo substitution generally conferred higher activity than 4'-chloro or 4'-fluoro substitutions, which were comparable to each other and less potent than the bromo analogue, but still demonstrated significant inhibition nih.gov. This suggests that the electronic and steric properties imparted by the halogen at the 4'-position are crucial determinants of cytotoxic efficacy.

Antioxidant Activity: Studies on dithiocarbamic flavanones have shown that the presence of halogen substituents, including fluorine, can improve antioxidant properties compared to unsubstituted compounds mdpi.com. The specific position and number of halogens, as well as the nature of the dithiocarbamate (B8719985) moiety, influence radical scavenging activity mdpi.comnih.gov.

Mechanistic Studies: Mechanistic studies aim to uncover how these compounds exert their biological effects at a molecular level. For flavanones, potential mechanisms include:

Enzyme Inhibition: Flavonoids are known to interact with and inhibit various enzymes, such as protein tyrosine kinases (PTKs) nih.gov, cyclooxygenase (COX) enzymes researchgate.net, and enzymes involved in inflammatory pathways mdpi.com. The 4'-fluoro substitution could modulate the binding affinity and inhibitory potency towards these enzymes.

Cellular Pathway Modulation: Flavonoids can influence critical cellular processes such as cell cycle progression, apoptosis, and signaling pathways (e.g., NF-κB, EGFR/ERK1/2/STAT3) mdpi.comresearchgate.net. Understanding how the 4'-fluoro group affects these interactions is key to rational drug design.

Reactive Oxygen Species (ROS) Scavenging: The antioxidant activity of flavonoids is often linked to their ability to scavenge free radicals and modulate oxidative stress researchgate.netmdpi.comacs.org. The electronic effects of the 4'-fluoro substituent can influence the stability of radical intermediates formed during the scavenging process.

Emerging Research Applications and Methodological Advances

Advanced In Vitro Model Systems for Biological Evaluation

To bridge the gap between traditional two-dimensional (2D) cell culture and in vivo studies, researchers are adopting advanced three-dimensional (3D) in vitro models. These systems more accurately replicate the complex microenvironment of human tissues, providing more predictive data on the efficacy and effects of compounds like 4'-(Fluoro)flavanone. nih.govamericanlaboratory.com

3D Spheroids and Organoids: Unlike monolayer cultures, 3D spheroids (cellular aggregates) and organoids (miniature, self-organized structures resembling organs) recreate crucial cell-to-cell and cell-to-matrix interactions. nih.govfrontiersin.org These models establish gradients of nutrients, oxygen, and metabolic waste, similar to those found in living tissues. frontiersin.orggbo.com The use of patient-derived organoids, for instance, allows for the testing of compounds on models that reflect the genetic background of specific diseases. gbo.com For this compound, evaluating its activity in tumor spheroids or organoids derived from cancer patients could offer more reliable predictions of its potential anticancer effects compared to 2D assays. gbo.comnih.gov

Organs-on-a-Chip: This microfluidic technology allows for the creation of micro-engineered systems that simulate the physiology of human organs. frontiersin.orgnih.gov These "chips" can model organ-level functions and even link multiple organs to study systemic effects. frontiersin.orgnih.gov Such platforms would be invaluable for investigating the metabolism of this compound in a liver-on-a-chip model or its effects on specific tissues, providing insights into its bioavailability and potential organ-specific activity under physiologically relevant fluid flow conditions. frontiersin.orgnih.gov

The transition to these advanced models is critical for obtaining more clinically relevant data in the preclinical phase of drug discovery. gbo.commdpi.com

Table 1: Comparison of In Vitro Model Systems for Biological Evaluation

Model SystemDescriptionAdvantages for this compound ResearchLimitations
2D Monolayer Culture Cells are grown on a flat, rigid plastic surface. nih.govHigh-throughput, cost-effective, well-established protocols.Lacks physiological relevance, no complex cell interactions or tissue architecture. nih.govamericanlaboratory.com
3D Spheroids Self-assembled spherical aggregates of cells. nih.govMimics 3D cell-cell interactions, establishes physiological gradients. frontiersin.orgLimited tissue-level complexity, potential for necrotic cores. nih.gov
Organoids Self-organizing 3D cultures derived from stem cells that recapitulate key aspects of organ structure and function. frontiersin.orgmdpi.comHigh physiological relevance, can be patient-derived for personalized medicine studies. gbo.commdpi.comHigh cost, complex culture protocols, variability between batches.
Organs-on-a-Chip Microfluidic devices containing living cells that simulate the activities and mechanics of a human organ. frontiersin.orgnih.govAllows for perfusion, mechanical cues, and multi-organ interaction studies. nih.govnih.govTechnically challenging, lower throughput than traditional models.

Application of Omics Technologies in this compound Research

Omics technologies provide a global, high-throughput analysis of biological molecules, offering a systems-level view of a compound's impact. nih.gov For this compound, these approaches can uncover its mechanisms of action, identify biomarkers of response, and detail its metabolic fate. nih.gov

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell. By treating cells with this compound and performing RNA sequencing, researchers can identify which genes are upregulated or downregulated. This can reveal the signaling pathways modulated by the compound. For example, transcriptomic analysis of flavonoid-treated plants has been used to understand how these compounds regulate metabolic pathways. mdpi.comscispace.com A similar approach in human cells could elucidate the genetic and signaling cascades affected by this compound.

Proteomics: Proteomics is the large-scale study of proteins. Using techniques like mass spectrometry, researchers can quantify changes in the global protein expression of cells or tissues after treatment with this compound. nih.govnih.gov This can pinpoint the specific proteins that are direct targets of the compound or are involved in its downstream effects. Studies on other flavanones have used proteomics to understand how they counteract cellular stress by modulating protein expression profiles. nih.gov

Metabolomics: This approach involves the comprehensive analysis of metabolites within a biological system. mdpi.com Investigating the metabolome after exposure to this compound can reveal alterations in cellular metabolism and help identify the compound's own breakdown products. nih.govnih.gov Untargeted metabolomics has been successfully used to characterize the metabolites of other synthetic fluorinated compounds, providing a clear methodology for determining the biotransformation of this compound in vitro and in vivo. nih.gov

The integration of these omics datasets (multi-omics) can provide a highly detailed and comprehensive picture of the biological impact of this compound, from gene to protein to metabolic function. nih.gov

Table 2: Application of Omics Technologies in Flavonoid Research

Omics TechnologyResearch FocusPotential Insights for this compound
Transcriptomics Analysis of gene expression (RNA)Identification of signaling pathways and cellular processes regulated by the compound. mdpi.com
Proteomics Analysis of protein expression and modificationsDiscovery of direct protein targets and downstream effectors of the compound's activity. nih.gov
Metabolomics Analysis of small molecule metabolitesElucidation of metabolic pathways affected by the compound and characterization of its biotransformation products. mdpi.comnih.gov

Microfluidics and High-Throughput Screening in Discovery

The discovery of novel therapeutic applications for compounds like this compound is greatly accelerated by high-throughput screening (HTS) and microfluidic technologies. These methods allow for the rapid testing of thousands of compounds or conditions in a cost-effective and automated manner. nih.govtue.nl

High-Throughput Screening (HTS): HTS involves the use of robotics and automated data processing to screen large chemical libraries for specific biological activities. nih.govmdpi.com Libraries of flavanone (B1672756) derivatives, including this compound, can be rapidly screened against various cell lines or molecular targets to identify potential anticancer, anti-inflammatory, or other therapeutic properties. nih.govchemfaces.com HTS assays have been successfully developed for screening flavonoids for anthelmintic and antioxidant activities, demonstrating the robustness of this approach for this class of compounds. nih.govnih.govmdpi.com

Microfluidics: Microfluidic devices, or "labs-on-a-chip," manipulate minute volumes of fluids in micro-scale channels. tue.nlmdpi.com This technology offers significant advantages for drug discovery, including reduced consumption of reagents and samples, rapid analysis times, and precise control over the cellular microenvironment. nih.govnih.gov Droplet microfluidics, where individual reactions occur in isolated picoliter- to nanoliter-sized droplets, represents an ultra-high-throughput screening platform that can perform millions of experiments per day. mdpi.comnih.govrsc.org This technology could be used to screen for rare cellular responses to this compound or to optimize enzymatic reactions for its synthesis.

The combination of these technologies enables a more efficient exploration of the biological activity of this compound and its derivatives, accelerating the pace of discovery from initial hit identification to lead optimization.

Conclusion and Future Perspectives

Summary of Key Research Findings on 4'-(Fluoro)flavanone

Research into 4’-(Fluoro)flavanone and its closely related fluorinated analogues has revealed a compound of significant interest within medicinal chemistry. The introduction of a fluorine atom at the 4'-position of the flavanone (B1672756) B-ring has been shown to modulate its biological activities, a finding consistent with broader trends in the study of fluorinated organic compounds. mdpi.comnih.govresearchgate.net

Key findings have centered on the potential anticancer and anti-inflammatory properties of fluorinated flavonoids. While much of the research has been on a broader class of fluoro-flavones and their analogues, the insights gained are pertinent to 4’-(Fluoro)flavanone. For instance, studies on fluoro-flavone analogues have demonstrated their potential as anticancer agents through mechanisms such as the inhibition of kinases like Aurora Kinase B, which plays a crucial role in cell division and tumorigenesis. nih.gov Computational docking and molecular dynamics simulations have suggested that fluorinated flavones can bind strongly to such kinase targets, indicating a promising avenue for the development of novel cancer therapies. nih.gov

In a similar vein, research on halogenated flavanones, such as 4'-chloroflavanone, has shown potent anti-carcinogenic effects in human breast cancer cells, suggesting that halogen substitution at the 4'-position is a viable strategy for enhancing anticancer activity. nih.gov These findings provide a strong rationale for the investigation of this compound in similar contexts.

Furthermore, the flavanone scaffold itself is a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. researchgate.netnih.govnih.govresearchgate.net The addition of fluorine can enhance these properties by increasing lipophilicity and metabolic stability, thereby improving the compound's drug-like characteristics. mdpi.comnih.gov

While specific in-depth studies exclusively focused on 4’-(Fluoro)flavanone are still emerging, the existing body of research on fluorinated flavonoids provides a solid foundation for its continued investigation as a bioactive molecule with therapeutic potential.

Outlook on Potential Research Trajectories

The promising, yet preliminary, findings on 4’-(Fluoro)flavanone and its analogues pave the way for several exciting future research directions. A primary focus should be the comprehensive in vitro and in vivo evaluation of 4’-(Fluoro)flavanone to validate the anticancer potential suggested by studies on related compounds. nih.gov This would involve screening against a panel of cancer cell lines to determine its efficacy and selectivity.

Further mechanistic studies are warranted to elucidate the precise molecular targets of 4’-(Fluoro)flavanone. Investigating its ability to inhibit key enzymes involved in cancer progression, such as protein kinases and topoisomerases, would provide valuable insights into its mode of action. researchgate.netnih.gov Additionally, exploring its impact on inflammatory pathways, for example, by measuring its effect on pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), could uncover its potential as an anti-inflammatory agent. nih.govmdpi.com

The synthesis and biological evaluation of a broader library of 4’-(Fluoro)flavanone derivatives could lead to the identification of compounds with improved potency and selectivity. nih.govnih.gov Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to the flavanone scaffold influence its biological activity. nih.govnih.gov

Moreover, the development of novel synthetic methodologies to access fluorinated flavanones more efficiently will be instrumental in advancing research in this area. nus.edu.sg Given the increasing interest in fluorinated natural products, innovative synthetic routes are in high demand. mdpi.com

Finally, exploring the potential of 4’-(Fluoro)flavanone in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, could open up new applications for this versatile scaffold. nih.govresearchgate.net The unique properties conferred by the fluorine atom may lead to the discovery of novel biological activities that have yet to be explored.

Contribution to the Broader Field of Medicinal Chemistry and Natural Products

The study of 4’-(Fluoro)flavanone and other fluorinated flavonoids makes a significant contribution to the fields of medicinal chemistry and natural products. It exemplifies the powerful strategy of leveraging natural product scaffolds as a starting point for the design and synthesis of novel therapeutic agents. nih.gov Flavonoids, as a class of compounds, have a long history of use in traditional medicine and have been a rich source of inspiration for drug discovery. nih.govnih.gov

The incorporation of fluorine into the flavanone structure is a prime example of how medicinal chemists can systematically modify a natural product to enhance its pharmacological properties. researchgate.netmdpi.comsci-hub.box Fluorine's unique electronic properties can influence a molecule's acidity, basicity, and ability to form hydrogen bonds, all of which can impact its interaction with biological targets. nih.govresearchgate.net Furthermore, the introduction of fluorine can block sites of metabolism, leading to improved pharmacokinetic profiles. mdpi.comnih.gov

The research on 4’-(Fluoro)flavanone also highlights the growing importance of fluorinated compounds in drug discovery. A significant number of approved drugs contain fluorine, and the development of new methods for selective fluorination is an active area of research. nus.edu.sgmdpi.com The insights gained from studying fluorinated flavonoids can inform the design of other classes of fluorinated bioactive molecules.

In the context of natural products, the synthesis of non-natural fluorinated analogues like 4’-(Fluoro)flavanone expands the chemical diversity accessible from natural scaffolds. This allows for a more thorough exploration of the structure-activity landscape and can lead to the discovery of compounds with novel mechanisms of action. mdpi.com Ultimately, the investigation of 4’-(Fluoro)flavanone and its relatives bridges the gap between natural product chemistry and modern medicinal chemistry, demonstrating how the synergy between these two fields can drive the development of new and improved medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.